molecular formula C22H22O5 B4291593 dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate

dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate

Cat. No.: B4291593
M. Wt: 366.4 g/mol
InChI Key: FTUPPKXMEXHVCD-UHFFFAOYSA-N
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Description

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate is an organic compound known for its unique structure and potential applications in various fields. This compound features a cyclohexane ring substituted with two phenyl groups, a ketone group at the 4-position, and two ester groups at the 1,1-positions. Its molecular formula is C22H22O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate can be synthesized through a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and pathways, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate can be compared with similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in research and industrial applications.

Properties

IUPAC Name

dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-26-20(24)22(21(25)27-2)18(15-9-5-3-6-10-15)13-17(23)14-19(22)16-11-7-4-8-12-16/h3-12,18-19H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUPPKXMEXHVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate
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dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate
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dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate
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dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate
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dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate

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